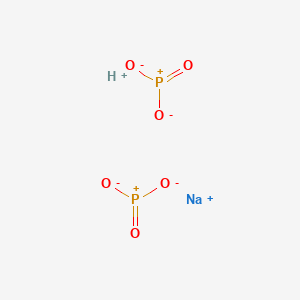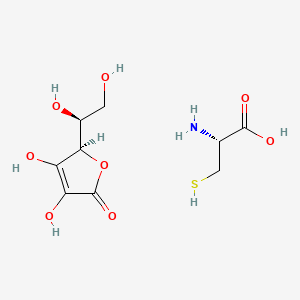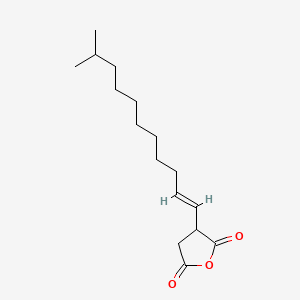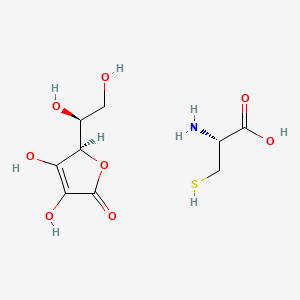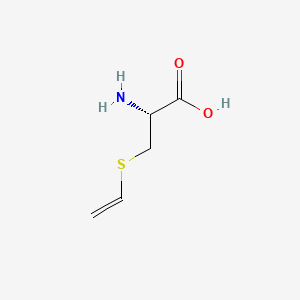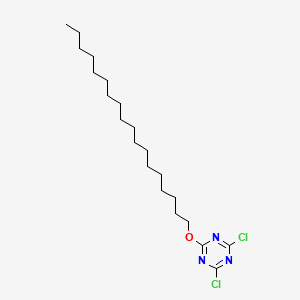
2,4-Dichloro-6-(octadecyloxy)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-(octadecyloxy)-1,3,5-triazine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of two chlorine atoms and an octadecyloxy group attached to the triazine ring. Triazines are widely studied for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(octadecyloxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with octadecanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of chlorine atoms with the octadecyloxy group. The reaction can be represented as follows:
Cyanuric chloride+Octadecanol→this compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(octadecyloxy)-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The triazine ring can be hydrolyzed in the presence of acids or bases to form corresponding amines and carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium alkoxides, amines, and thiols are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Substituted triazines with various functional groups.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer chlorine atoms or additional hydrogen atoms.
Scientific Research Applications
2,4-Dichloro-6-(octadecyloxy)-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential use in drug development, particularly in cancer research.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(octadecyloxy)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the presence of the octadecyloxy group enhances its lipophilicity, allowing it to interact with lipid membranes and disrupt cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-phenyl-1,3,5-triazine
- 2,4-Dichloro-6-methyl-1,3,5-triazine
- 2,4-Dichloro-6-ethoxy-1,3,5-triazine
Uniqueness
2,4-Dichloro-6-(octadecyloxy)-1,3,5-triazine is unique due to the presence of the long octadecyloxy chain, which imparts distinct physicochemical properties. This long alkyl chain enhances its solubility in non-polar solvents and increases its hydrophobic interactions, making it suitable for applications in materials science and drug delivery systems.
Properties
CAS No. |
85681-94-3 |
|---|---|
Molecular Formula |
C21H37Cl2N3O |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
2,4-dichloro-6-octadecoxy-1,3,5-triazine |
InChI |
InChI=1S/C21H37Cl2N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27-21-25-19(22)24-20(23)26-21/h2-18H2,1H3 |
InChI Key |
PEXGADKHPIKDFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=NC(=NC(=N1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-Hydroxypropoxy)methyl]furan-2-methanol](/img/structure/B12656383.png)
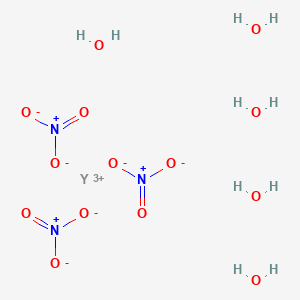

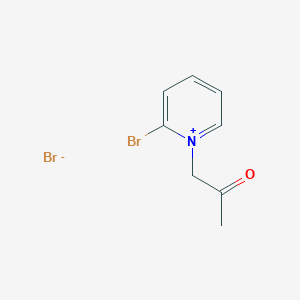

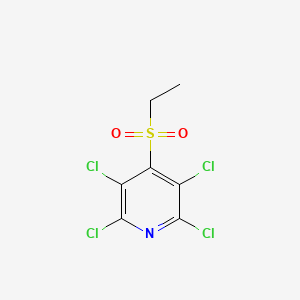

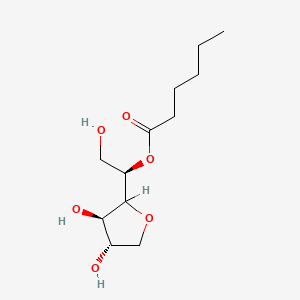
![1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol](/img/structure/B12656442.png)
